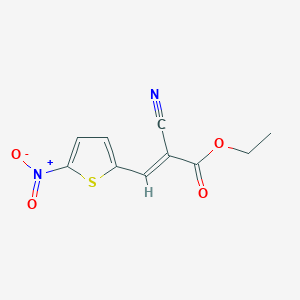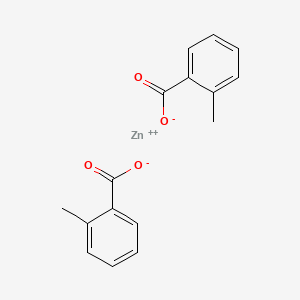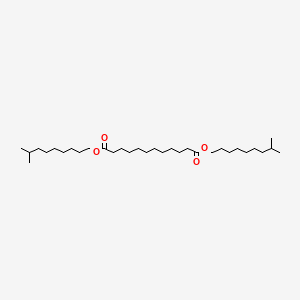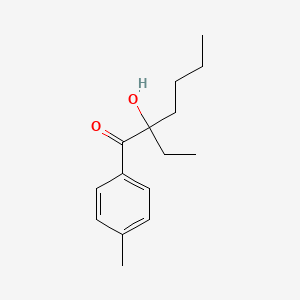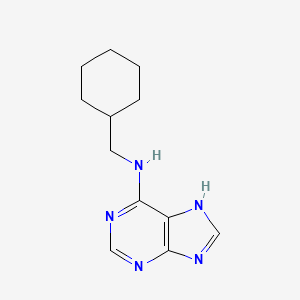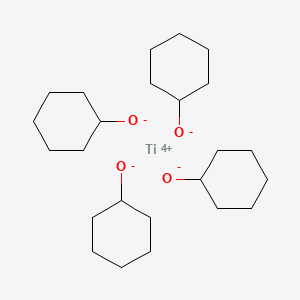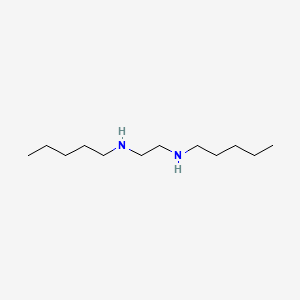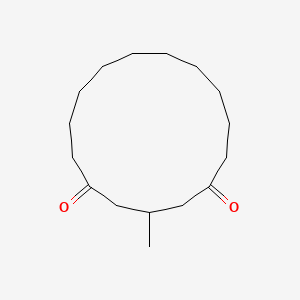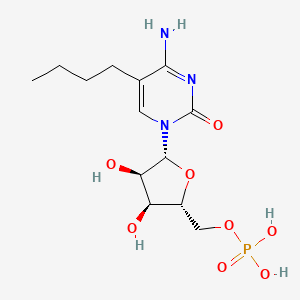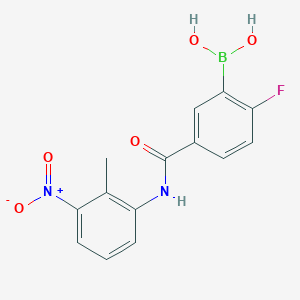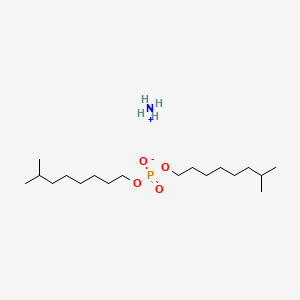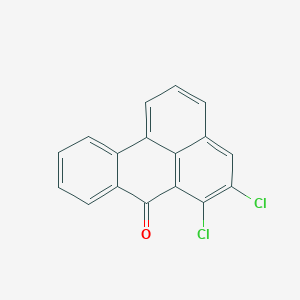
Dichloro-7H-benz(de)anthracen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique structure, which includes two chlorine atoms attached to the benzanthrone core. The presence of these chlorine atoms significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. One common method is the direct chlorination of benzanthrone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzanthrone is continuously fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloro-7H-benz(de)anthracene-7,10-dione.
Reduction: Formation of dichloro-7H-benz(de)anthracen-7-ol.
Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloro-7H-benz(de)anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which Dichloro-7H-benz(de)anthracen-7-one exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage to cellular components. These properties make it a potential candidate for photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzanthrone: The parent compound without chlorine atoms.
Dichlorobenzanthrone: A similar compound with chlorine atoms at different positions.
Naphthanthrone: Another polycyclic aromatic ketone with a different core structure.
Uniqueness
Dichloro-7H-benz(de)anthracen-7-one is unique due to the specific positioning of the chlorine atoms, which significantly alters its chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications such as photodynamic therapy and the synthesis of specialized dyes and pigments.
Propriétés
Numéro CAS |
56943-68-1 |
|---|---|
Formule moléculaire |
C17H8Cl2O |
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
5,6-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-13-8-9-4-3-7-11-10-5-1-2-6-12(10)17(20)15(14(9)11)16(13)19/h1-8H |
Clé InChI |
SMMDPESILPXSFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C(=C43)C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



